(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is an organic compound that features a complex structure with multiple heterocyclic rings
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in compounds with pharmaceutical activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or electronic materials, due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the thiophene ring: Similarly, the thiophene ring can be synthesized from sulfur-containing precursors.
Formation of the pyrazine ring: The pyrazine ring can be synthesized through condensation reactions involving diamines and diketones.
Coupling reactions: The final step involves coupling the furan, thiophene, and pyrazine rings through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield dihydro derivatives.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acrylamide: Similar structure but with a different substitution pattern on the thiophene ring.
(E)-3-(furan-2-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is unique due to its specific combination of heterocyclic rings, which can impart distinct electronic and steric properties. This uniqueness can make it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(4-3-13-2-1-8-21-13)19-10-14-16(18-7-6-17-14)12-5-9-22-11-12/h1-9,11H,10H2,(H,19,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPABZNAOVJNJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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